- Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith, World Intellectual Property Organization, , ,
Cas no 943750-38-7 (tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate)

943750-38-7 structure
商品名:tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
CAS番号:943750-38-7
MF:C15H20BrNO2
メガワット:326.228803634644
MDL:MFCD11506307
CID:1026231
PubChem ID:53407516
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
- 2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 2-(4-bromophenyl)-pyrrolidine-1-carboxylate
- QC-7802
- MFCD11506307
- tert-Butyl2-(4-bromophenyl)pyrrolidine-1-carboxylate
- 943750-38-7
- FT-0757796
- SY260676
- SB40130
- CS-0129365
- AKOS016007793
- PZDPUQUIZKCNOF-UHFFFAOYSA-N
- A898024
- DTXSID80695913
- SCHEMBL1778276
- MFCD30530489
- (R)-1-Boc-2-(4-bromophenyl)pyrrolidine
- 2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester
- 2-(4-bromophenyl)pyrrolidine-1-carboxylic acid tert-butyl ester
- Y13970
- EN300-3595217
- 1,1-Dimethylethyl 2-(4-bromophenyl)-1-pyrrolidinecarboxylate (ACI)
- tert-Butyl-2-(4-bromophenyl)pyrrolidine-1-carboxylate
- MFCD22741534
- (S)-1-Boc-2-(4-bromophenyl)pyrrolidine
- DB-079867
- SY260794
-
- MDL: MFCD11506307
- インチ: 1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3
- InChIKey: PZDPUQUIZKCNOF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1CCCN1C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 325.06800
- どういたいしつりょう: 325.06774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.54000
- LogP: 4.45900
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate セキュリティ情報
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130044-1g |
tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |
943750-38-7 | 95% | 1g |
$273 | 2024-07-19 | |
Enamine | EN300-3595217-0.5g |
tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |
943750-38-7 | 95.0% | 0.5g |
$589.0 | 2025-03-18 | |
Enamine | EN300-3595217-0.1g |
tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |
943750-38-7 | 95.0% | 0.1g |
$540.0 | 2025-03-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0202-1g |
2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
943750-38-7 | 98% | 1g |
8463.46CNY | 2021-05-08 | |
Enamine | EN300-3595217-0.05g |
tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |
943750-38-7 | 95.0% | 0.05g |
$515.0 | 2025-03-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0202-1g |
2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
943750-38-7 | 98% | 1g |
¥8726.45 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200005-50mg |
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |
943750-38-7 | 98% | 50mg |
¥2029.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA296-500mg |
tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |
943750-38-7 | 95% | 500mg |
¥1202.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA296-1g |
tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |
943750-38-7 | 95% | 1g |
¥1807.0 | 2024-04-15 | |
eNovation Chemicals LLC | Y1009526-5g |
2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
943750-38-7 | 95% | 5g |
$4475 | 2025-02-21 |
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 5 min, rt; 2 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Diethyl ether , Water ; 20 min, rt
1.3 1.5 h, rt
1.2 Reagents: Sodium sulfate Solvents: Diethyl ether , Water ; 20 min, rt
1.3 1.5 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt
リファレンス
- Preparation of STRAD pseudokinase binding compounds and their uses for treatment of cancers, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
リファレンス
- Preparation of heterocyclic compounds and compositions as modulators of TLR signaling, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 10 min, 0 °C
1.2 3 h, rt
1.2 3 h, rt
リファレンス
- Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) InhibitionJournal of Medicinal Chemistry, 2018, 61(8), 3516-3540,
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, 25 °C
リファレンス
- Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt → 0 °C; 0 °C; 1 h, 0 °C
1.2 2 h
1.2 2 h
リファレンス
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, 25 °C
リファレンス
- Indolo heptamyl oxime analogue as PARP inhibitor, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Catalysts: (OC-6-12)-Bis(pyridine)[2,9,16,23-tetrakis(1,1-dimethylethyl)-29H,31H-phthalocya… Solvents: Toluene ; 6 h, 130 °C
リファレンス
- A method for iron-catalyzed C-H bond amination, China, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: (OC-6-12)-Bis(pyridine)[2,9,16,23-tetrakis(1,1-dimethylethyl)-29H,31H-phthalocya… Solvents: Toluene ; 6 h, 130 °C
リファレンス
- A soluble iron(II)-phthalocyanine-catalyzed intramolecular C(sp3)-H amination with alkyl azidesChemical Communications (Cambridge, 2021, 57(82), 10711-10714,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt → 0 °C; 0 °C; 1 h, 0 °C
1.2 2 h
1.2 2 h
リファレンス
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 20 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- IL4I1 inhibitors and methods of use, World Intellectual Property Organization, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
リファレンス
- Preparation of substituted benzo[d]imidazo[2,1-b]thiazole-7-carboxamides as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer, United States, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, rt
リファレンス
- Preparation of tricyclic inhibitors of poly(ADP-ribose) polymerases, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt
リファレンス
- Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, 25 °C
リファレンス
- Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders, World Intellectual Property Organization, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, 25 °C
リファレンス
- Naphthyridine derivatives as PRC2 inhibitors and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Reagents: Potassium carbonate ; 2 h, 20 °C
1.2 Reagents: Potassium carbonate ; 2 h, 20 °C
リファレンス
- Pyrrolopyrimidine compounds as TLR7 agonists and their preparation, pharmaceutical compositions and use in the treatment of viral infection, China, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
リファレンス
- Preparation of heteroaryl compounds as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 19
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, 25 °C
リファレンス
- Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation, World Intellectual Property Organization, , ,
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Raw materials
- 1-(4-Azidobutyl)-4-bromobenzene
- 2H-Pyrrole,5-(4-bromophenyl)-3,4-dihydro-
- Di-tert-butyl dicarbonate
- 5-(4-Bromophenyl)pyrrolidin-2-one
- 2-(4-Bromophenyl)pyrrolidine
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Preparation Products
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate 関連文献
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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推奨される供給者
Amadis Chemical Company Limited
(CAS:943750-38-7)tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

清らかである:99%
はかる:1g
価格 ($):1082.0